3-吲哚基 B-D-葡萄糖醛酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

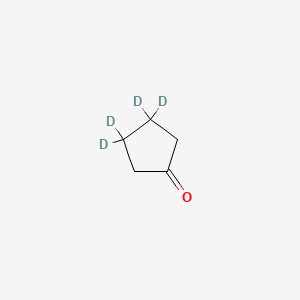

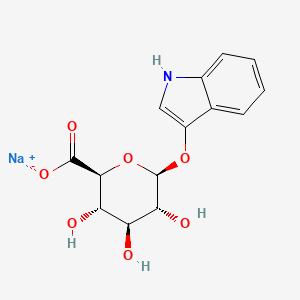

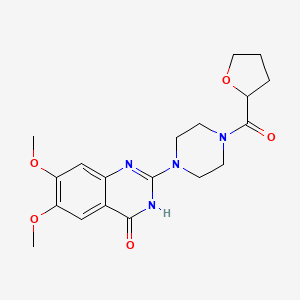

3-Indolyl B-D-glucuronide sodium salt is a sodium salt form of 3-Indolyl B-D-glucuronide . It is a chemical compound widely used in the biomedical industry for research purposes . It is utilized as a substrate in enzymatic assays to study glucuronidation reactions and drug metabolism .

Molecular Structure Analysis

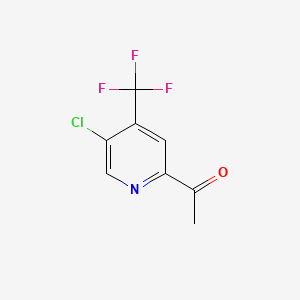

The molecular formula of 3-Indolyl B-D-glucuronide sodium salt is C14H14NNaO7 . The average mass is 331.253 Da .Chemical Reactions Analysis

3-Indolyl B-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection . When it reacts with the GUS enzyme, it generates a blue color at the end of the reaction .Physical And Chemical Properties Analysis

3-Indolyl B-D-glucuronide sodium salt is a white to off-white powder . It is soluble in water at 10mg/ml . It is light sensitive and incompatible with oxidizing agents and heat .科学研究应用

“3-INDOLYL B-D-GLUCURONIDE SODIUM SALT”, also known as “3-Indoxyl-beta-D-glucuronic acid sodium salt” or “3-Indolyl B-D-glucuronide sodium salt”, is a chromogenic substrate for β-glucuronidase (GUS) gene detection .

Histochemical GUS Assay

This compound has been used as a component in β-glucuronidase (GUS) assay buffer for histochemical GUS assay . The GUS assay is a common method for detecting the expression of a gene in cells. The compound is added to the assay buffer, and if the GUS gene is present in the sample, it will cleave the compound, resulting in a color change that can be detected visually or with a spectrophotometer.

Monitoring E. coli Contamination

The compound is also used for monitoring E. coli contamination in food (such as meat, dairy products, and shellfish, etc.) and water . E. coli bacteria produce β-glucuronidase, which can cleave the compound, causing a color change. This color change can be used as an indicator of the presence of E. coli in the sample.

Gene Detection

The compound is used as a chromogenic substrate for β-glucuronidase (GUS) gene detection . In this application, the compound is used to confirm GUS expression in samples by X-gluc staining .

Biochemical Reagents

It is also used as a biochemical reagent in various scientific research . As a reagent, it can be used in a variety of biochemical assays and experiments.

Detection of GUS Gene in Transgenic Plants

The compound is often used in plant biology to detect the presence of the GUS gene in transgenic plants . The GUS gene is commonly used as a reporter gene in plants, and the compound serves as a substrate that can be cleaved by the GUS enzyme to produce a blue color. This allows researchers to visually confirm the presence of the GUS gene in plant tissues .

Microbial Testing in Pharmaceutical Industry

It can also be used in microbial testing in the pharmaceutical industry . Similar to its use in detecting E. coli contamination, the compound can be used to test for the presence of other microbes that also produce the β-glucuronidase enzyme .

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEHJKGNQBSGOE-CYRSAHDMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NNaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2S,3S,4S,5R,6S)-6-((1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)

![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/no-structure.png)

![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)